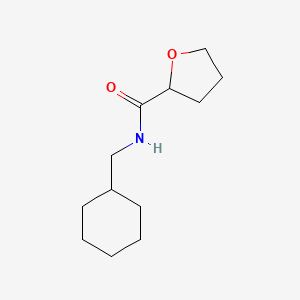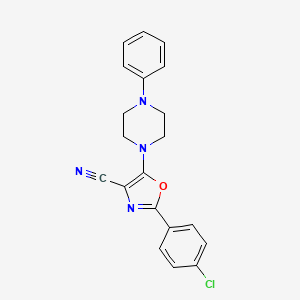![molecular formula C15H16N2O5S B4616424 2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4616424.png)
2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide
Übersicht
Beschreibung
The compound is part of a broader class of chemicals known for their diverse applications in materials science, pharmacology, and organic synthesis. It exhibits a range of activities that can be attributed to its unique structural features, including the presence of dimethoxyphenyl and sulfonylamino groups attached to a benzamide core.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, poly-condensation, and the employment of specific catalysts to achieve high yields and purity. For example, Saxena et al. (2003) detailed the synthesis of polyamides and poly(amide-imide)s derived from diamines and dicarboxylic acids, indicating methods that could be adapted for synthesizing compounds with similar backbones (Saxena et al., 2003).
Molecular Structure Analysis
Studies employing techniques like X-ray diffraction (XRD) and density functional theory (DFT) provide insights into the molecular structure, including bond lengths, angles, and conformational stability. FazilathBasha et al. (2021) conducted a detailed molecular structure analysis using DFT, highlighting the compound's optimized geometry and electronic properties (FazilathBasha et al., 2021).
Chemical Reactions and Properties
The reactivity and chemical behavior of such compounds are influenced by their functional groups. Branowska et al. (2022) explored sulfonamide-sulfonimide tautomerism, shedding light on the compound's chemical properties and potential for undergoing various chemical reactions (Branowska et al., 2022).
Wissenschaftliche Forschungsanwendungen
Allergic Contact Dermatitis and Chemical Filters
Benzophenones, including benzophenone-4, a related compound, are widely used as UV filters and have been associated with allergic contact dermatitis. These compounds, through their chemical structure related to substituted benzamides, highlight the importance of understanding the potential allergenic effects of chemical compounds in consumer products (Caruana, McPherson, & Cooper, 2011).
Antipsychotic and Antidepressant Effects
Substituted benzamides like sulpiride demonstrate effectiveness in treating conditions such as schizophrenia, showcasing their potential utility in psychiatric pharmacology. Their selective blockade of dopamine D-2 receptors underlines the role of receptor specificity in therapeutic efficacy (Faltus, Jirák, & Pavlovský, 1989; Dufour et al., 1975).
Novel Anticancer Agents
Research into compounds like ON 01910.Na, a benzyl styryl sulfone analog, illustrates the exploration of substituted benzamides and related compounds in cancer treatment. The focus on inhibiting mitotic progression and inducing apoptosis showcases the potential of these compounds in oncology (Ohnuma et al., 2006).
Neurobiological and Psychomotor Performance
Studies on sulpiride, another substituted benzamide, evaluate its impact on psychomotor performance and subjective tolerance, highlighting the importance of understanding the neurobiological effects of these compounds for safe use in outpatient settings (Meyer-Lindenberg et al., 1997).
Diabetes Mellitus Treatment
The exploration of sulfonylureas, chemically related to substituted benzamides, in treating type 2 diabetes mellitus emphasizes the role of these compounds in modulating insulin secretion and glucose metabolism. The research into the mechanisms behind drug response and the search for biomarkers for treatment suitability points to the complex interplay between chemical structure and therapeutic effect (Zhou et al., 2018).
Eigenschaften
IUPAC Name |
2-[(2,4-dimethoxyphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-10-7-8-14(13(9-10)22-2)23(19,20)17-12-6-4-3-5-11(12)15(16)18/h3-9,17H,1-2H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIINHQKUILFPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-methylbenzamide](/img/structure/B4616341.png)

![N-(4-bromo-2-chlorophenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea](/img/structure/B4616348.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)propanamide](/img/structure/B4616356.png)

![N-phenyl-N'-[3-(1-pyrrolidinyl)propyl]thiourea](/img/structure/B4616373.png)
![4-(2-{1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B4616378.png)
![ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4616394.png)
![2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B4616396.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4616411.png)
![2-[(5-{[(3-carboxyphenyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid](/img/structure/B4616419.png)
![3-(4-isopropylphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4616442.png)
![4-({[(4-allyl-5-{[(2-thienylcarbonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4616443.png)
